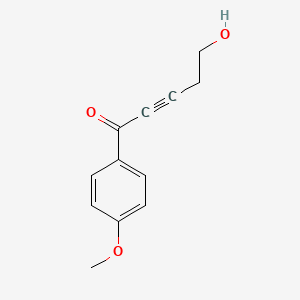![molecular formula C16H20O2S B12584065 [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene CAS No. 646504-91-8](/img/structure/B12584065.png)
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is an organic compound that features a complex structure combining a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the propene group. One common method involves the halogenation of prop-1-ene-1,3-sultone to obtain a halogenated intermediate, which is then subjected to an exchange reaction in the presence of a phase-transfer catalyst . This method is advantageous due to its simplicity, high safety, and low cost.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and exchange reactions, utilizing readily available raw materials and efficient catalysts to ensure high yield and purity. The process is designed to minimize byproducts and optimize reaction conditions for scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LAH).
Substitution: Bromine (Br2) with iron bromide (FeBr3) for bromination, nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, reduced cyclohexyl compounds, and oxidized sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that interact with biological molecules. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclohexene: A simpler compound with a cyclohexyl ring and a methyl group, used as a reagent in organic synthesis.
Prop-1-ene-1,3-sultone: A precursor in the synthesis of sulfonyl derivatives, featuring a similar sulfonyl group.
Benzene Derivatives: Various substituted benzene compounds that undergo similar electrophilic aromatic substitution reactions.
Uniqueness
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is unique due to its combination of a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
646504-91-8 |
|---|---|
Molekularformel |
C16H20O2S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-(2-methylidenecyclohexyl)prop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C16H20O2S/c1-14-8-5-6-9-15(14)10-7-13-19(17,18)16-11-3-2-4-12-16/h2-4,7,11-13,15H,1,5-6,8-10H2 |
InChI-Schlüssel |
CNCQAIDLCNLLKN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCC1CC=CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


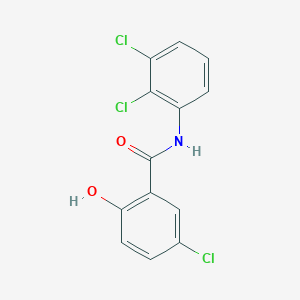
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
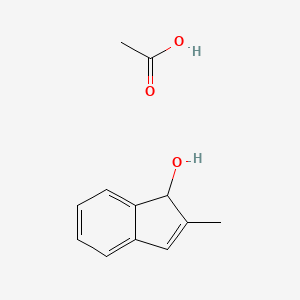
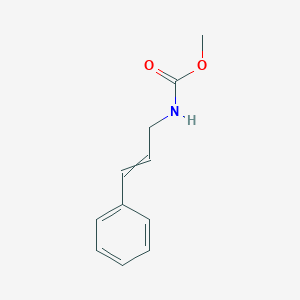
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
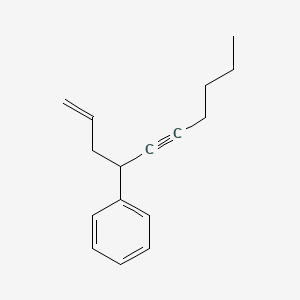

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
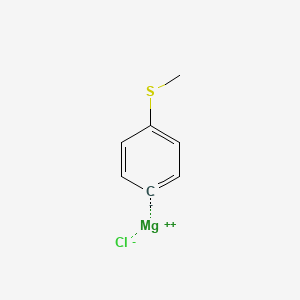
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
